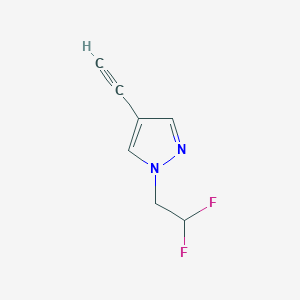

1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole

CAS No.: 1855890-49-1

Cat. No.: VC2897145

Molecular Formula: C7H6F2N2

Molecular Weight: 156.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1855890-49-1 |

|---|---|

| Molecular Formula | C7H6F2N2 |

| Molecular Weight | 156.13 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)-4-ethynylpyrazole |

| Standard InChI | InChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2 |

| Standard InChI Key | PYGXXQOBZUZYHQ-UHFFFAOYSA-N |

| SMILES | C#CC1=CN(N=C1)CC(F)F |

| Canonical SMILES | C#CC1=CN(N=C1)CC(F)F |

Introduction

Chemical Identity and Structural Properties

1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole is identified by several key chemical identifiers that facilitate its recognition in scientific literature and chemical databases.

Basic Chemical Information

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1855890-49-1 |

| Molecular Formula | C₇H₆F₂N₂ |

| Molecular Weight | 156.13 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)-4-ethynylpyrazole |

| Standard InChI | InChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2 |

| Standard InChIKey | PYGXXQOBZUZYHQ-UHFFFAOYSA-N |

| SMILES | C#CC1=CN(N=C1)CC(F)F |

The compound possesses a pyrazole core with an ethynyl group (C≡CH) at position 4 and a 2,2-difluoroethyl group (-CH₂CF₂H) attached to the N1 position of the pyrazole ring .

Physical Properties

Based on available data and predictions, 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole exhibits the following physical characteristics:

| Physical Property | Value |

|---|---|

| Physical State | Solid (at standard conditions) |

| Boiling Point | 212.4±40.0 °C (Predicted) |

| Density | 1.13±0.1 g/cm³ (Predicted) |

| pKa | 0.00±0.10 (Predicted) |

These properties influence the compound's behavior in chemical reactions, solubility characteristics, and potential formulation approaches for pharmaceutical applications .

Structural Features and Reactivity

The compound contains several key structural features that contribute to its reactivity and potential applications:

-

The pyrazole ring provides a heterocyclic core with aromatic character, contributing to the compound's stability while offering sites for further functionalization.

-

The ethynyl group (-C≡CH) at the 4-position serves as a reactive handle for various transformations, particularly in click chemistry and cross-coupling reactions, making it valuable for synthetic chemistry applications.

-

The 2,2-difluoroethyl group enhances metabolic stability and can modify the lipophilicity of the compound, properties that are particularly valuable in medicinal chemistry applications.

The presence of these functional groups creates a molecule with multiple reactive sites, allowing for diverse chemical transformations and potentially rich biological activity profiles.

Synthesis and Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole typically follows multi-step reaction pathways, with several possible approaches depending on the starting materials and desired purity.

Key Synthetic Steps

A potential synthetic route might involve:

-

Pyrazole Core Formation: Initial synthesis of a suitable pyrazole precursor through condensation reactions of hydrazines with appropriate dicarbonyl compounds.

-

Ethynyl Group Introduction: The ethynyl group can be introduced via palladium-catalyzed cross-coupling reactions (such as Sonogashira coupling) from a halogenated pyrazole intermediate, or through direct C-H functionalization strategies.

-

N-Alkylation: The final step would involve N-alkylation of the pyrazole nitrogen with a suitable difluoroethyl donor, such as 2,2-difluoroethyl tosylate or similar leaving group-activated precursors.

Purification and Characterization

After synthesis, the compound would typically be purified using techniques such as:

-

Column chromatography

-

Recrystallization

-

Preparative HPLC

Characterization would involve spectroscopic methods including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

-

Infrared spectroscopy (especially for confirming the presence of the C≡C bond)

-

Mass spectrometry for molecular weight confirmation

-

Elemental analysis for purity determination

Comparative Analysis with Related Compounds

To better understand the significance and unique properties of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole, it is valuable to compare it with structurally related compounds.

Comparison with 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (CAS: 1006442-51-8) is a structural analog that differs primarily in the 4-position substituent:

| Property | 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole | 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole |

|---|---|---|

| Molecular Formula | C₇H₆F₂N₂ | C₅H₅F₂N₃O₂ |

| Molecular Weight | 156.13 g/mol | 177.11 g/mol |

| 4-Position Substituent | Ethynyl (-C≡CH) | Nitro (-NO₂) |

| Key Difference | Contains a reactive alkyne group | Contains a strongly electron-withdrawing nitro group |

| Potential Applications | Click chemistry, cross-coupling | Reduction to amine, nucleophilic substitution |

The nitro group in the related compound significantly alters the electronic distribution within the pyrazole ring, likely affecting its reactivity and potential biological properties compared to the ethynyl derivative .

Relationship to 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole

Another related compound is 1-(difluoromethyl)-4-ethynyl-1H-pyrazole, which differs in the N-substituent:

| Property | 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole | 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole |

|---|---|---|

| Molecular Formula | C₇H₆F₂N₂ | C₆H₄F₂N₂ |

| Molecular Weight | 156.13 g/mol | 142.11 g/mol |

| N-Substituent | 2,2-Difluoroethyl (-CH₂CF₂H) | Difluoromethyl (-CF₂H) |

| Key Difference | Contains an additional methylene group | Difluoromethyl directly attached to nitrogen |

The additional methylene group in 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole creates greater conformational flexibility and potentially different physicochemical properties compared to the 1-(difluoromethyl) analog.

Current Research and Development Status

The current research landscape for 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole is primarily focused on its potential as a synthetic building block rather than as a final product with specific applications.

Research Challenges

Several challenges exist in the research and development of this compound:

-

Limited Published Literature: There appears to be relatively limited published information specifically about this compound, suggesting it may be a newer synthetic target or primarily used in proprietary research.

-

Synthetic Optimization Needs: The multi-step synthesis likely requires optimization for scale-up and cost-effective production.

-

Biological Activity Characterization: Comprehensive evaluation of its biological activities appears to be still in development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume